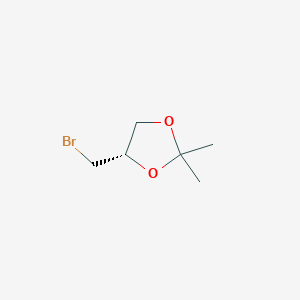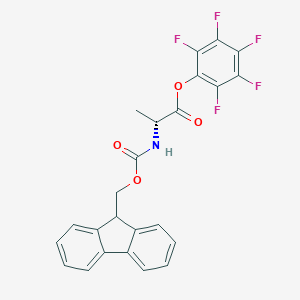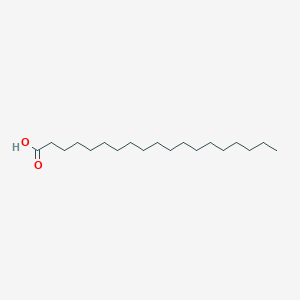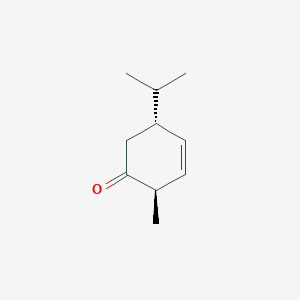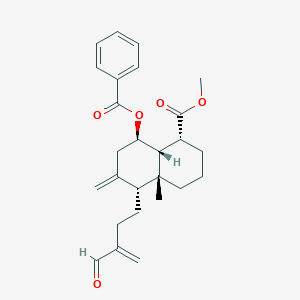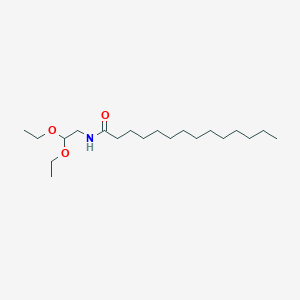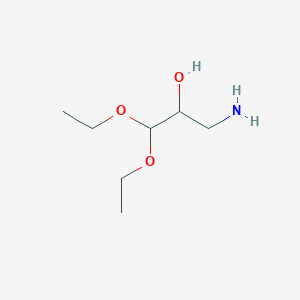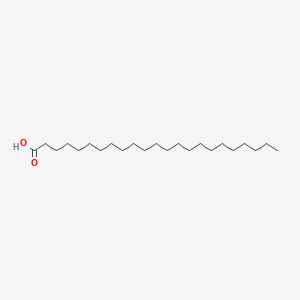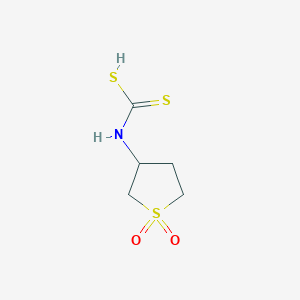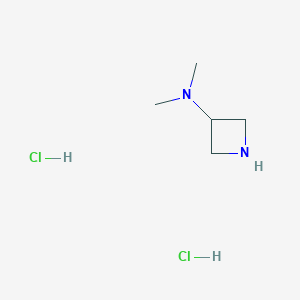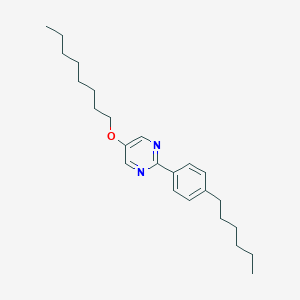
2-(4-Hexylphenyl)-5-octoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB-616234A is a selective and orally bioavailable antagonist of the 5-hydroxytryptamine 1B receptor. It has been shown to possess anxiolytic and antidepressant activities . This compound is primarily used in scientific research and is not intended for human consumption .
Preparation Methods
The synthesis of SB-616234A involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the following steps :
Formation of the Indole Intermediate: The indole intermediate is synthesized through a series of reactions starting from commercially available starting materials.
Formation of the Piperazine Intermediate: The piperazine intermediate is synthesized through a series of reactions starting from commercially available starting materials.
Coupling of Intermediates: The indole and piperazine intermediates are coupled together under specific reaction conditions to form the final product, SB-616234A.
Chemical Reactions Analysis
SB-616234A undergoes various types of chemical reactions, including:
Oxidation: SB-616234A can undergo oxidation reactions under specific conditions, leading to the formation of oxidized products.
Reduction: SB-616234A can undergo reduction reactions under specific conditions, leading to the formation of reduced products.
Substitution: SB-616234A can undergo substitution reactions with various reagents, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
SB-616234A has a wide range of scientific research applications, including but not limited to:
Mechanism of Action
SB-616234A exerts its effects by selectively antagonizing the 5-hydroxytryptamine 1B receptor . This receptor is involved in the regulation of various physiological processes, including mood, anxiety, and depression. By blocking the activity of this receptor, SB-616234A can produce anxiolytic and antidepressant effects .
Comparison with Similar Compounds
SB-616234A is unique in its high selectivity and oral bioavailability as a 5-hydroxytryptamine 1B receptor antagonist . Similar compounds include:
SB-216641: A selective 5-hydroxytryptamine 1B receptor antagonist with similar pharmacological properties.
SB-616234A stands out due to its high affinity for the 5-hydroxytryptamine 1B receptor and its ability to produce significant anxiolytic and antidepressant effects in preclinical studies .
Properties
CAS No. |
121640-67-3 |
|---|---|
Molecular Formula |
C24H36N2O |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
2-(4-hexylphenyl)-5-octoxypyrimidine |
InChI |
InChI=1S/C24H36N2O/c1-3-5-7-9-10-12-18-27-23-19-25-24(26-20-23)22-16-14-21(15-17-22)13-11-8-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3 |
InChI Key |
JHVRCWNOXXETEY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCC |
Canonical SMILES |
CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCC |
Synonyms |
2-(4-Hexylphenyl)-5-(octyloxy)-pyrimidine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
